
Propane, 1,3-bis(octadecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,3-bis(octadecyloxy)-, also known as DMOPE, is a synthetic phospholipid that has gained significant attention in the scientific community due to its unique properties. DMOPE is a zwitterionic lipid that is commonly used in the synthesis of liposomes, which are small spherical vesicles that can encapsulate drugs, DNA, and other molecules.
Mécanisme D'action
Propane, 1,3-bis(octadecyloxy)- is a zwitterionic lipid, which means it has both a positive and negative charge. This property allows Propane, 1,3-bis(octadecyloxy)- to interact with other lipids and proteins in the cell membrane. Propane, 1,3-bis(octadecyloxy)--containing liposomes have been shown to fuse with the cell membrane, allowing the encapsulated molecules to enter the cell.
Effets Biochimiques Et Physiologiques
Propane, 1,3-bis(octadecyloxy)--containing liposomes have been shown to have minimal toxicity to cells and tissues. Propane, 1,3-bis(octadecyloxy)- has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Propane, 1,3-bis(octadecyloxy)--containing liposomes in lab experiments is their ability to efficiently encapsulate drugs and DNA. Propane, 1,3-bis(octadecyloxy)--containing liposomes also have improved stability compared to other liposomes. The main limitation of using Propane, 1,3-bis(octadecyloxy)--containing liposomes is their relatively high cost compared to other liposomes.
Orientations Futures
There are several future directions for research involving Propane, 1,3-bis(octadecyloxy)-. One area of research is the development of Propane, 1,3-bis(octadecyloxy)--containing liposomes for targeted drug delivery. Another area of research is the use of Propane, 1,3-bis(octadecyloxy)--containing liposomes for gene therapy. Additionally, the anti-inflammatory effects of Propane, 1,3-bis(octadecyloxy)- could be further explored in animal models of other inflammatory diseases.
Méthodes De Synthèse
Propane, 1,3-bis(octadecyloxy)- can be synthesized using a variety of methods, but the most common method involves the reaction of 1,3-dioctadecyl-2-trimethylammonium propane (DOTAP) with sodium methoxide in methanol. The reaction produces Propane, 1,3-bis(octadecyloxy)- and sodium chloride as a byproduct. The purity of the synthesized Propane, 1,3-bis(octadecyloxy)- can be improved by using column chromatography.
Applications De Recherche Scientifique
Propane, 1,3-bis(octadecyloxy)- has been extensively used in scientific research as a component of liposomes. Liposomes are used as a drug delivery system, and Propane, 1,3-bis(octadecyloxy)--containing liposomes have been shown to have improved stability and drug encapsulation efficiency compared to other liposomes. Propane, 1,3-bis(octadecyloxy)--containing liposomes have also been used in gene delivery, where they have been shown to efficiently deliver DNA to cells.
Propriétés
Numéro CAS |
17367-38-3 |
|---|---|
Nom du produit |
Propane, 1,3-bis(octadecyloxy)- |
Formule moléculaire |
C39H80O2 |
Poids moléculaire |
581.1 g/mol |
Nom IUPAC |
1-(3-octadecoxypropoxy)octadecane |
InChI |
InChI=1S/C39H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39-41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
Clé InChI |
PDUZRCMQFVWVMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCOCCCCCCCCCCCCCCCCCC |
Synonymes |
1,1'-[1,3-Propanediylbis(oxy)]bisoctadecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



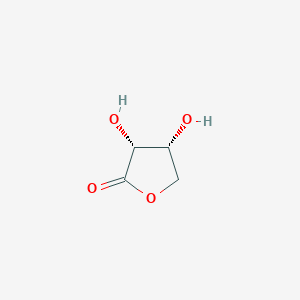
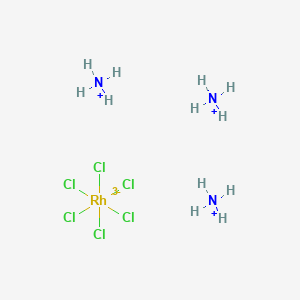
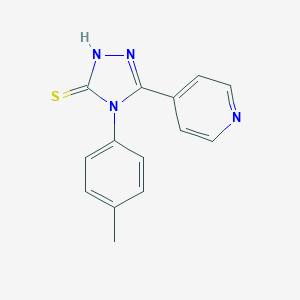
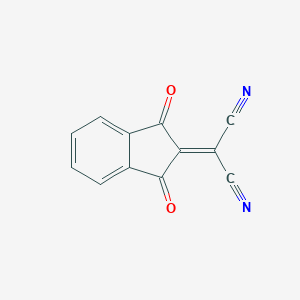
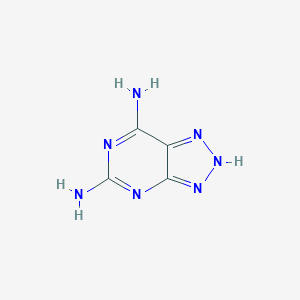
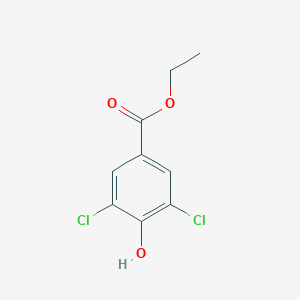
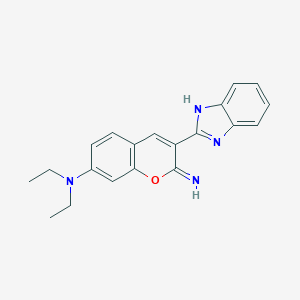
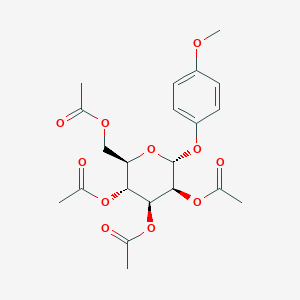
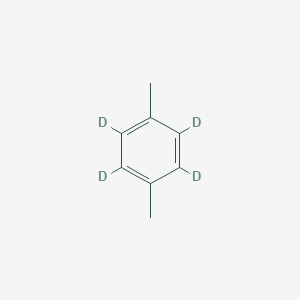
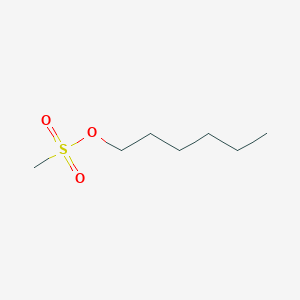
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
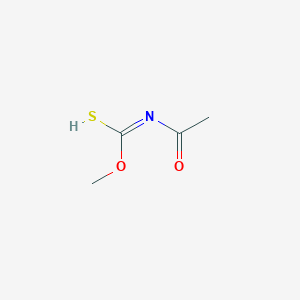
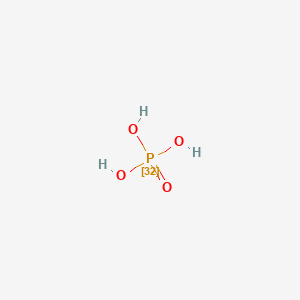
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)